Cas no 1261589-29-0 (3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride
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- インチ: 1S/C15H7ClF6O2/c16-13(23)9-4-5-11(12(7-9)14(17,18)19)8-2-1-3-10(6-8)24-15(20,21)22/h1-7H
- InChIKey: ZXRKHNLDAVZUJE-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC(C2C=CC=C(C=2)OC(F)(F)F)=C(C(F)(F)F)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 450
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 6.1
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006698-250mg |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011006698-500mg |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 500mg |
$839.45 | 2023-09-03 | |
Alichem | A011006698-1g |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 1g |
$1490.00 | 2023-09-03 |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chlorideに関する追加情報
Introduction to 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride (CAS No. 1261589-29-0)
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride, identified by its Chemical Abstracts Service (CAS) number 1261589-29-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural features that include multiple fluorine substituents and a carbonyl chloride functional group. The presence of trifluoromethoxy and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The biphenyl core of this molecule provides a rigid aromatic framework, which is often exploited in medicinal chemistry for its ability to enhance binding affinity and metabolic stability. The carbonyl chloride moiety, specifically located at the 4-position of the biphenyl ring, serves as a highly reactive electrophile, facilitating further functionalization through nucleophilic addition reactions. This reactivity makes the compound particularly useful in the synthesis of more complex molecules, including potential drug candidates and advanced materials.
In recent years, the demand for fluorinated compounds in pharmaceutical applications has surged due to their favorable pharmacokinetic properties. The introduction of fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the trifluoromethyl group is known to increase binding affinity and resistance to metabolic degradation, while the trifluoromethoxy group can influence solubility and pharmacological activity. These attributes have positioned compounds like 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride as key building blocks in the development of novel therapeutics.
Current research in medicinal chemistry increasingly focuses on leveraging fluorinated aryl compounds to improve drug efficacy and safety. For instance, studies have demonstrated that biphenyl derivatives with fluorine substituents exhibit enhanced activity against various therapeutic targets, including kinases and ion channels. The structural motif of 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride aligns well with these trends, offering a versatile platform for designing next-generation pharmaceuticals.
The synthetic utility of this compound extends beyond pharmaceuticals into the realm of materials science. Fluorinated biphenyls are known for their thermal stability and resistance to chemical degradation, making them suitable for applications in advanced polymers and electronic materials. The carbonyl chloride functionality further enhances its synthetic value by enabling facile derivatization into esters, amides, and other functional groups essential for material modification.
Recent advancements in synthetic methodologies have highlighted the importance of fluorinated intermediates in streamlining drug discovery processes. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to incorporate fluorine atoms with high precision. The availability of well-characterized compounds like 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride (CAS No. 1261589-29-0) provides researchers with a reliable starting point for exploring these transformations.
In conclusion, 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride represents a significant advancement in synthetic chemistry, offering unique structural and functional attributes that are highly relevant to both pharmaceutical and materials science applications. Its role as a versatile intermediate continues to drive innovation in drug development and material engineering, underscoring its importance in modern chemical research.
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